6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid
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Overview
Description
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is a complex organic compound with the molecular formula C7H6N2O3S. It is characterized by its unique structure, which includes a pyridazine ring fused with an oxathiine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an oxathiine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or esters.
Scientific Research Applications
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1,2,3,4-tetrahydroquinoline
- 1H-indole
- 3,4-dihydro-2H-1,4-benzoxazine
- 1H-pyrrolo[2,3-d]pyridazine
Uniqueness
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1427667-74-0 |
---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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